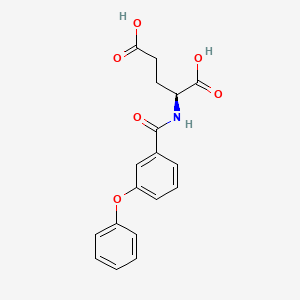

N-(3-Phenoxybenzoyl)-L-glutamic acid

Description

Properties

CAS No. |

65658-91-5 |

|---|---|

Molecular Formula |

C18H17NO6 |

Molecular Weight |

343.3 g/mol |

IUPAC Name |

(2S)-2-[(3-phenoxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C18H17NO6/c20-16(21)10-9-15(18(23)24)19-17(22)12-5-4-8-14(11-12)25-13-6-2-1-3-7-13/h1-8,11,15H,9-10H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 |

InChI Key |

JUCFKILQIPUIFO-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Enzyme Inhibition

- N-(4-Aminobenzoyl)-L-glutamic acid: Acts as a competitive inhibitor of sulfonamides, with an inhibition index ~150. It also serves as a metabolic antagonist in folate pathways .

- Dual TS/DHFR Inhibitors (e.g., LY231514 analogs): Compounds like N-[4-[2-(amino-pyrrolo-pyrimidinyl)ethyl]benzoyl]-L-glutamic acid exhibit potent inhibition (IC₅₀ < 1 µM) against both TS and DHFR, critical for anticancer and antimalarial applications .

- This compound: While direct data is absent, the 3-phenoxy group may alter binding kinetics compared to 4-amino derivatives due to steric and electronic effects.

Metabolic and Toxicity Profiles

- N-(4-Aminobenzoyl)-L-glutamic acid: Degradation products (e.g., 2,4-diaminopteridine-6-carboxylic acid) show reduced toxicity in algal models compared to parent drugs like methotrexate .

- Ester Derivatives (e.g., dimethyl esters) : Enhanced lipophilicity improves cellular uptake but may increase metabolic instability .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(3-Phenoxybenzoyl)-L-glutamic acid, and how can side reactions be minimized?

- Methodological Answer : Use stepwise coupling of L-glutamic acid with 3-phenoxybenzoic acid derivatives. Protect the α-amine of L-glutamic acid with tert-butoxycarbonyl (Boc) or benzyl (Bzl) groups to prevent undesired side reactions during acylation . Activate the carboxylic acid of 3-phenoxybenzoic acid using isobutyl chloroformate or carbodiimides (e.g., DCC) for efficient coupling. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via flash chromatography to isolate the target compound .

Q. How can HPLC methods be optimized to assess the purity of this compound in research samples?

- Methodological Answer : Employ reversed-phase HPLC with a C18 column and UV detection at 230–260 nm. Use a gradient elution system combining phosphate buffer (pH 3.0) and methanol (6:1 ratio) at 1.2 mL/min flow rate . Validate the method for selectivity, linearity (e.g., 0.1–100 µg/mL), and precision (RSD <2%). Detect impurities like unreacted L-glutamic acid or hydrolyzed by-products by spiking reference standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Confirm structure using and NMR in deuterated DMSO or chloroform. Key signals include aromatic protons (δ 6.8–7.5 ppm for phenoxy groups) and glutamic acid backbone protons (δ 1.8–2.5 ppm for CH groups). Validate molecular weight via high-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% error .

Advanced Research Questions

Q. How does this compound interact with enzymatic systems, and what experimental models can evaluate its inhibitory effects?

- Methodological Answer : Investigate competitive inhibition using enzyme kinetics (e.g., Lineweaver-Burk plots) with folate-dependent enzymes like dihydrofolate reductase (DHFR). Prepare enzyme assays in pH 7.4 buffer with NADPH cofactor and monitor absorbance changes at 340 nm . Compare inhibition constants () with structurally related compounds (e.g., N-(4-aminobenzoyl)-L-glutamic acid) to assess structure-activity relationships .

Q. What strategies mitigate contradictions in solubility and stability data for this compound under physiological conditions?

- Methodological Answer : Perform pH-dependent solubility studies (pH 1.2–7.4) using shake-flask methods with UV quantification. For stability, incubate the compound in simulated gastric/intestinal fluids and analyze degradation products via LC-MS. Use molecular dynamics simulations to predict ionization states and aggregation tendencies .

Q. Can this compound serve as a monomer for controlled polymerizations, and how does its structure influence polymer properties?

- Methodological Answer : Derive an N-carboxyanhydride (NCA) precursor by reacting the compound with phosgene. Perform ring-opening polymerization (ROP) in anhydrous toluene using primary amine initiators (e.g., hexylamine) under nitrogen. Characterize polymer molecular weight () via gel permeation chromatography (GPC) and assess pH-responsive behavior by deprotecting tert-butyl esters . Compare thermal stability (TGA) and secondary structure (CD spectroscopy) with poly(L-glutamic acid) analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.